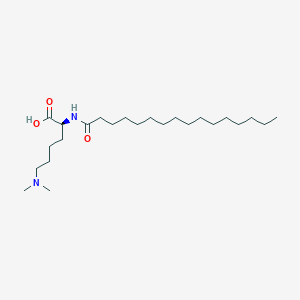
CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, o-(3-(methylthio)propyl)phenyl ester, also known as carbofuran, is a carbamate insecticide that is widely used in agriculture to control pests. It is a colorless to brown crystalline solid that is soluble in water and has a characteristic odor. Carbofuran was first synthesized in 1959 and has since become a popular insecticide due to its high efficacy and low toxicity to mammals.
Wissenschaftliche Forschungsanwendungen
Carbofuran has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research on the mechanisms of insecticide resistance in pests, as well as in studies on the impact of pesticides on soil and water quality. Carbofuran has also been investigated for its potential use in the treatment of parasitic infections, due to its ability to inhibit the activity of acetylcholinesterase in parasites.
Wirkmechanismus
Carbofuran acts as an acetylcholinesterase inhibitor, meaning it blocks the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect. Carbofuran is highly selective for insects, as it has a low affinity for mammalian acetylcholinesterase.
Biochemical and Physiological Effects:
Carbofuran has been shown to have a wide range of biochemical and physiological effects on insects. In addition to its effects on the nervous system, CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER has been shown to disrupt energy metabolism, alter gene expression, and affect the immune system. It has also been shown to have indirect effects on non-target organisms, such as altering the composition of soil microbial communities.
Vorteile Und Einschränkungen Für Laborexperimente
Carbofuran has several advantages as an insecticide for use in lab experiments. It is highly effective at low doses, making it cost-effective and reducing the risk of toxicity to lab personnel. It is also relatively stable and has a long shelf life. However, CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER has several limitations as well. It is highly toxic to non-target organisms, including mammals, birds, and fish. It can also persist in the environment for long periods of time, leading to potential contamination of soil and water.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future related to CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER. One potential direction is the development of new formulations of this compound that are less toxic to non-target organisms. Another area of research could be the investigation of the potential use of this compound as a treatment for parasitic infections. Additionally, more research is needed to understand the long-term effects of this compound on soil and water quality, as well as its potential impact on human health.
Synthesemethoden
Carbofuran is synthesized by the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate with 3-(methylthio)propionaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via an aldol condensation followed by a Michael addition. The resulting product is purified by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
16637-86-8 |
|---|---|
Molekularformel |
C12H17NO2S |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H17NO2S/c1-13-12(14)15-11-8-4-3-6-10(11)7-5-9-16-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
NBUCQPQCJZGMQW-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1CCCSC |
Kanonische SMILES |
CNC(=O)OC1=CC=CC=C1CCCSC |
Andere CAS-Nummern |
16637-86-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



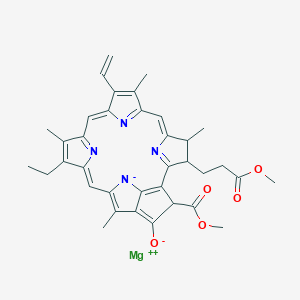
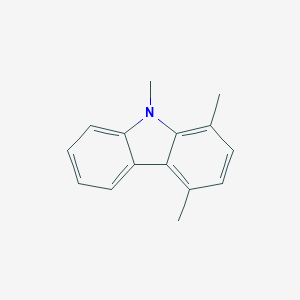

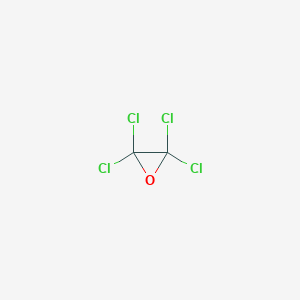


![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)


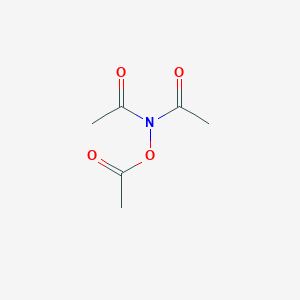
![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
